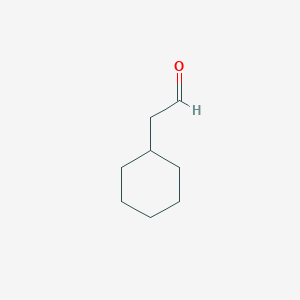

2-Cyclohexylacetaldehyde

Description

The exact mass of the compound Cyclohexylacetaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244934. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Cyclohexylacetaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclohexylacetaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-7-6-8-4-2-1-3-5-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMDTERTPNYIGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40311703 | |

| Record name | 2-cyclohexylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40311703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5664-21-1 | |

| Record name | 2-Cyclohexylacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005664211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexaneacetaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-cyclohexylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40311703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyclohexylacetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Cyclohexylacetaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YYW2A23ZV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Molecular Structure and Physicochemical Properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Cyclohexylacetaldehyde

This guide provides a comprehensive technical overview of 2-Cyclohexylacetaldehyde (CAS No. 5664-21-1), a versatile aldehyde with significant applications in the fragrance industry and as a precursor for more complex organic molecules. Tailored for researchers, chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis protocols, spectroscopic signature, chemical reactivity, and safe handling procedures. The insights provided are grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity and practical utility.

2-Cyclohexylacetaldehyde, with the molecular formula C₈H₁₄O, is an organic compound characterized by a cyclohexyl ring attached to an acetaldehyde moiety.[1] This structure, consisting of a bulky, non-polar cyclohexyl group and a reactive aldehyde functional group, dictates its physical properties and chemical behavior. The aldehyde group provides a site for a wide range of nucleophilic addition and oxidation reactions, while the cyclohexyl group influences its solubility, boiling point, and steric hindrance in chemical transformations.

The compound is a colorless to light yellow liquid with a characteristic fresh, green, and fruity odor.[2][3] This olfactory profile is a direct result of its molecular structure and volatility, making it a valuable ingredient in perfumery, particularly for household products, detergents, and air fresheners.[2]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2-Cyclohexylacetaldehyde

| Property | Value | Source(s) |

| CAS Number | 5664-21-1 | [1][4][5] |

| Molecular Formula | C₈H₁₄O | [1][4] |

| Molecular Weight | 126.20 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 189.5 ± 9.0 °C at 760 mmHg | [5] |

| Density | 0.9 ± 0.1 g/cm³ | [5] |

| Vapor Pressure | 0.7369 hPa @ 20°C (estimated) | [1] |

| Solubility | Practically insoluble in water; Soluble in alcohol and oils. | [2][6] |

| Odor Profile | Green, fruity, aldehydic, fresh | [1][2] |

| SMILES | C1CCC(CC1)CC=O | [1][4] |

Synthesis Methodologies: A Protocol-Driven Approach

The synthesis of 2-Cyclohexylacetaldehyde can be accomplished through several established routes. The choice of method often depends on the available starting materials, desired scale, and purity requirements. Below are two common, validated laboratory-scale protocols.

Method A: Oxidation of 2-Cyclohexylethanol

This is a robust and widely used method that involves the oxidation of the corresponding primary alcohol, 2-cyclohexylethanol. Pyridinium chlorochromate (PCC) is an effective reagent for this transformation as it is selective for the oxidation of primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids, provided the reaction is carried out in an anhydrous solvent like methylene chloride (DCM).

Experimental Protocol: Oxidation of 2-Cyclohexylethanol

Objective: To synthesize 2-Cyclohexylacetaldehyde via PCC oxidation of 2-cyclohexylethanol.

Materials:

-

2-Cyclohexylethanol (38 g, 0.3 moles)[7]

-

Pyridinium chlorochromate (PCC) (100 g, 0.46 moles)[7]

-

Celite (100 g)[7]

-

Methylene chloride (DCM), anhydrous (1000 mL)[7]

-

Diethyl ether (1000 mL)[7]

-

6N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: A suspension of PCC (100 g) and Celite (100 g) in 800 mL of anhydrous DCM is prepared in a suitable reaction vessel under a nitrogen atmosphere. The Celite is added to prevent the formation of a dense, unmanageable precipitate of chromium byproducts.

-

Addition of Alcohol: A solution of 2-cyclohexylethanol (38 g) in 200 mL of DCM is added to the vigorously stirred PCC suspension all at once.[7] An immediate color change to dark brown/black and a mild exotherm will be observed.

-

Reaction Monitoring: The reaction is stirred at room temperature for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting alcohol spot.

-

Workup - Filtration: Upon completion, 1000 mL of diethyl ether is added to the reaction mixture to precipitate the chromium salts and reduce the polarity of the solvent. The mixture is then filtered through a pad of silica gel (approx. 250 g) on a fritted glass funnel.[7] The reaction flask and the filter cake are rinsed with additional ether to ensure complete recovery of the product.

-

Workup - Extraction: The combined organic filtrates are concentrated under reduced pressure. The resulting solution is washed sequentially with 2x40 mL of 6N HCl, 1x50 mL of saturated NaHCO₃, and 1x50 mL of brine.[7] The acid wash removes any residual pyridine, while the bicarbonate wash neutralizes any remaining acid.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed by rotary evaporation.[7]

-

Purification: The crude product, a light green oil, is purified by vacuum distillation (bp 74-76 °C at 23 mmHg) to yield pure 2-Cyclohexylacetaldehyde as a colorless oil.[7]

Method B: Hydrolysis of Cyclohexylacetaldehyde Dimethyl Acetal

This method is an example of a deprotection strategy. Acetal groups are excellent protecting groups for aldehydes. If the dimethyl acetal of 2-cyclohexylacetaldehyde is available, the parent aldehyde can be readily regenerated via acid-catalyzed hydrolysis.

Experimental Protocol: Acetal Hydrolysis

Objective: To generate 2-Cyclohexylacetaldehyde from its dimethyl acetal derivative.

Materials:

-

Cyclohexylacetaldehyde dimethyl acetal (60 g, 349 mmol)[8]

-

1N Hydrochloric acid (HCl) (200 mL)[8]

-

Tetrahydrofuran (THF) (50 mL)[8]

-

Diethyl ether (for extraction)

-

Water

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: A solution of cyclohexylacetaldehyde dimethyl acetal (60 g) in THF (50 mL) and diethyl ether (100 mL) is prepared in a round-bottom flask. THF is used as a co-solvent to ensure miscibility between the organic acetal and the aqueous acid.

-

Hydrolysis: 1N HCl (200 mL) is added to the solution, and the biphasic mixture is stirred vigorously at room temperature for 2.5 hours.[8]

-

Workup: The reaction mixture is transferred to a separatory funnel and partitioned between diethyl ether and water.[8] The aqueous layer is extracted with additional diethyl ether.

-

Drying and Concentration: The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield crude 2-Cyclohexylacetaldehyde.[8] Further purification can be achieved via vacuum distillation if necessary.

Caption: Comparative workflows for the synthesis of 2-Cyclohexylacetaldehyde.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2-Cyclohexylacetaldehyde. While specific spectra are proprietary or database-dependent, a characteristic profile can be predicted based on its structure.[9]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would feature a characteristic triplet for the aldehydic proton (-CHO) at approximately 9.6-9.8 ppm. The two protons alpha to the carbonyl group (-CH₂-CHO) would appear as a doublet of doublets around 2.2-2.4 ppm. The cyclohexyl protons would produce a complex series of multiplets in the upfield region, typically between 0.9 and 1.8 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon is the most deshielded, appearing far downfield around 200-205 ppm. The carbon of the -CH₂- group alpha to the carbonyl would be expected around 50-55 ppm, with the various carbons of the cyclohexyl ring appearing between 25 and 40 ppm.

-

IR (Infrared) Spectroscopy: A strong, sharp absorption band characteristic of the aldehyde C=O stretch will be prominent in the region of 1720-1740 cm⁻¹. Additionally, two weaker bands corresponding to the aldehydic C-H stretch can be observed around 2720 cm⁻¹ and 2820 cm⁻¹.

-

MS (Mass Spectrometry): In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 126. Key fragmentation patterns would likely include the loss of the formyl radical (-CHO) and fragmentation of the cyclohexyl ring.

Chemical Reactivity and Synthetic Utility

The reactivity of 2-Cyclohexylacetaldehyde is dominated by its aldehyde functional group. It serves as a valuable building block for synthesizing a variety of other molecules.[3]

Nucleophilic Addition

Like other aldehydes, the carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This is the fundamental mechanism for reactions with Grignard reagents, organolithiums, and cyanides, leading to the formation of secondary alcohols and cyanohydrins, respectively.[10]

Oxidation and Reduction

-

Oxidation: 2-Cyclohexylacetaldehyde can be readily oxidized to form cyclohexylacetic acid using common oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

-

Reduction: The aldehyde can be reduced to the primary alcohol, 2-cyclohexylethanol, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

The Wittig Reaction

A powerful C=C bond-forming reaction, the Wittig reaction allows for the conversion of the aldehyde into an alkene.[11][12] Reacting 2-Cyclohexylacetaldehyde with a phosphorus ylide (a Wittig reagent) replaces the carbonyl oxygen with the carbon group from the ylide. This provides unambiguous regiocontrol over the position of the new double bond, a significant advantage over elimination reactions.[13]

Caption: Generalized mechanism of the Wittig reaction with an aldehyde.

This reaction is particularly useful in drug development and natural product synthesis for constructing complex carbon skeletons with precise control over alkene geometry.

Applications in Research and Industry

-

Fragrance Industry: The primary commercial application of 2-Cyclohexylacetaldehyde is in the fragrance industry.[2][3] Its powerful and pleasant green, floral, and fruity notes are utilized in a wide array of products, including perfumes, cosmetics, soaps, and detergents.[2][3][14]

-

Organic Synthesis Intermediate: Beyond fragrances, it is a key intermediate for synthesizing other valuable chemicals.[3] These include cyclohexylacetic acid and cyclohexylethanol, which have applications in the pharmaceutical, pesticide, and plastics industries.[3]

-

Drug Development: While direct applications are less common, its role as a precursor is significant. It can be used to synthesize chiral drug intermediates.[3] The aldehyde functionality allows for the introduction of new stereocenters and the construction of more complex molecular architectures relevant to medicinal chemistry. For example, it has been shown to inhibit the enzyme alcohol dehydrogenase and exhibits some anti-cancer properties by potentially inhibiting fatty acid and DNA/RNA biosynthesis.

Safety and Handling

2-Cyclohexylacetaldehyde is classified as a flammable liquid and vapor and can cause skin and serious eye irritation.[4] It may also cause respiratory irritation.[4]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][15] Avoid contact with skin, eyes, and clothing.[15][16] Keep away from heat, sparks, and open flames.[5] Ground and bond containers when transferring material.[16]

-

Storage: Store in a cool, tightly closed container in a well-ventilated area.[5] Recommended storage is under an inert atmosphere in a freezer at -20°C.[3][6][17]

-

First Aid: In case of skin contact, wash immediately with soap and water.[16] For eye contact, flush with copious amounts of water for at least 15 minutes.[5] If inhaled, move to fresh air.[5] If ingested, wash out the mouth with water and seek immediate medical attention.[5]

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

References

- 2-Cyclohexylacetaldehyde (CAS 5664-21-1): Odor profile, Properties, & IFRA compliance. (n.d.). TGSC Information System.

- 2-Cyclohexylacetaldehyde | 5664-21-1. (n.d.). Biosynth.

- 2-CYCLOHEXYLACETALDEHYDE | 5664-21-1. (n.d.). ChemicalBook.

- Synthesis of cyclohexylacetaldehyde. (n.d.). PrepChem.com.

- 2-Cyclohexylacetaldehyde | C8H14O | CID 316627. (n.d.). PubChem, NIH.

- Cyclohexylacetaldehyde | CAS#:5664-21-1. (n.d.). Chemsrc.

- 2-Cyclohexylacetaldehyde | 5664-21-1. (n.d.). BLD Pharm.

- 2-CYCLOHEXYLACETALDEHYDE CAS 5664-21-1. (n.d.). Unilong.

- Safety Data Sheet. (n.d.). Fisher Scientific.

- Safety Data Sheet. (2015, March 19). Fisher Scientific.

- Synthesis of Cyclohexylacetaldehyde. (n.d.). PrepChem.com.

- 2-CYCLOHEXYLACETALDEHYDE(5664-21-1) 1H NMR. (n.d.). ChemicalBook.

- Wittig reaction. (n.d.). Wikipedia.

- Wittig Reaction. (n.d.). Alfa Chemistry.

- The Wittig Reaction. (n.d.). KPU Pressbooks.

- Cyclohexane derivatives in fragrance compositions. (1985). Google Patents.

- 2-CYCLOHEXYLACETALDEHYDE. (n.d.). ChemicalBook.

- Aldehydes and Ketones: 14 Reactions With The Same Mechanism. (2017, August 18). Master Organic Chemistry.

Sources

- 1. scent.vn [scent.vn]

- 2. 2-CYCLOHEXYLACETALDEHYDE | 5664-21-1 [chemicalbook.com]

- 3. 2-CYCLOHEXYLACETALDEHYDE CAS 5664-21-1 - Chemical Supplier Unilong [unilongindustry.com]

- 4. 2-Cyclohexylacetaldehyde | C8H14O | CID 316627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclohexylacetaldehyde | CAS#:5664-21-1 | Chemsrc [chemsrc.com]

- 6. 2-CYCLOHEXYLACETALDEHYDE CAS#: 5664-21-1 [m.chemicalbook.com]

- 7. prepchem.com [prepchem.com]

- 8. prepchem.com [prepchem.com]

- 9. 2-CYCLOHEXYLACETALDEHYDE(5664-21-1) 1H NMR [m.chemicalbook.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. 2.8 The Wittig Reaction – Organic Chemistry II [kpu.pressbooks.pub]

- 14. US4504412A - Cyclohexane derivatives in fragrance compositions - Google Patents [patents.google.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. 5664-21-1|2-Cyclohexylacetaldehyde|BLD Pharm [bldpharm.com]

2-Cyclohexylacetaldehyde molecular formula and weight

An In-Depth Technical Guide to 2-Cyclohexylacetaldehyde: Properties, Synthesis, and Applications

Introduction

2-Cyclohexylacetaldehyde, a versatile organic compound, holds a significant position at the intersection of industrial fragrance manufacturing and specialized chemical synthesis. Characterized by a saturated six-carbon ring attached to an acetaldehyde moiety, its unique structure imparts a desirable green, fruity, and aldehydic aroma, making it a valuable ingredient in perfumery.[1][2] Beyond its olfactory properties, it serves as a crucial intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[3][4]

This guide provides a comprehensive technical overview for researchers and drug development professionals, delving into the physicochemical properties, synthesis methodologies, chemical reactivity, and analytical considerations of 2-Cyclohexylacetaldehyde. By synthesizing technical data with mechanistic insights, this document aims to serve as an authoritative resource for the effective utilization of this compound in a laboratory and industrial context.

Physicochemical and Spectroscopic Properties

The molecular structure, consisting of a bulky, nonpolar cyclohexyl group and a reactive aldehyde functional group, dictates the physical and chemical behavior of 2-Cyclohexylacetaldehyde. Its moderate molecular weight and hydrocarbon content result in limited aqueous solubility and a boiling point characteristic of substituted aldehydes of its size.

Table 1: Core Physicochemical Properties of 2-Cyclohexylacetaldehyde

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O | [2][3][4][5][6][7] |

| Molecular Weight | 126.20 g/mol | [2][3][4][5][8] |

| CAS Number | 5664-21-1 | [2][3][4][5] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | ~188 - 189.5 °C at 760 mmHg | [2][7] |

| Density | ~0.919 g/cm³ | [7][8] |

| Solubility | Soluble in alcohols and oils; practically insoluble in water. | [1][2] |

| Vapor Pressure | ~0.74 hPa at 20°C | [2] |

| Synonyms | Cyclohexaneacetaldehyde, Cyclohexylacetaldehyde | [2][4][5] |

Synthesis Methodologies: A Protocol-Driven Approach

The synthesis of 2-Cyclohexylacetaldehyde can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Below are two common, reliable laboratory-scale protocols.

Method 1: Selective Oxidation of 2-Cyclohexylethanol

This method is a classic example of the selective oxidation of a primary alcohol to an aldehyde. The key to success is the choice of a mild oxidizing agent that prevents over-oxidation to the corresponding carboxylic acid. Pyridinium chlorochromate (PCC) is an ideal reagent for this transformation due to its selectivity and compatibility with a range of functional groups.

Experimental Protocol:

-

Reagent Preparation: In a fume hood, prepare a suspension of pyridinium chlorochromate (1.5 equivalents) and an adsorbent like Celite or silica gel (equal weight to PCC) in a suitable solvent such as dichloromethane (DCM). The adsorbent simplifies the workup by binding the chromium byproducts.

-

Reaction Setup: Equip a round-bottom flask with a magnetic stirrer and add the PCC/adsorbent suspension in DCM.

-

Addition of Alcohol: Dissolve 2-cyclohexylethanol (1.0 equivalent) in a minimal amount of DCM and add it to the stirred PCC suspension in a single portion. An immediate color change from orange-yellow to a dark brown or black mixture is indicative of the reaction's progress.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.

-

Workup and Purification: Upon completion, add diethyl ether to the reaction mixture to dilute it and reduce the polarity. Filter the entire mixture through a plug of silica gel to remove the chromium residues and the adsorbent. The silica plug should be washed with additional ether to ensure complete recovery of the product.

-

Isolation: Combine the organic filtrates and wash sequentially with 5% HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Final Purification: The resulting crude oil can be purified by vacuum distillation to yield pure 2-Cyclohexylacetaldehyde.[9]

Causality Behind Experimental Choices:

-

PCC: Chosen for its ability to halt oxidation at the aldehyde stage for primary alcohols.

-

Dichloromethane (DCM): A common solvent for PCC oxidations due to its inertness and ability to dissolve the starting alcohol.

-

Celite/Silica Adsorbent: Greatly simplifies the purification process by allowing for easy filtration of the chromium tar byproducts, which can be problematic to remove otherwise.

Method 2: Hydrolysis of Cyclohexylacetaldehyde Dimethyl Acetal

Acetal groups serve as excellent protecting groups for aldehydes. This synthesis route involves the deprotection of a stable acetal precursor to reveal the desired aldehyde. The reaction is an equilibrium process catalyzed by acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve cyclohexylacetaldehyde dimethyl acetal (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and diethyl ether.

-

Acid Addition: Add a sufficient volume of aqueous hydrochloric acid (e.g., 1N HCl) to the solution. The two-phase mixture should be stirred vigorously to ensure adequate mixing.

-

Reaction: Allow the mixture to stir at room temperature for 2-3 hours. The hydrolysis progress can be monitored by GC, observing the consumption of the starting acetal.

-

Extraction: Once the reaction is complete, partition the mixture between diethyl ether and water. Separate the organic layer.

-

Washing and Isolation: Wash the organic layer with water and then with brine. Dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Cyclohexylacetaldehyde.[10]

Causality Behind Experimental Choices:

-

Acid Catalyst: The hydrolysis of an acetal is catalyzed by acid, which protonates one of the oxygen atoms, making it a good leaving group (methanol).

-

Vigorous Stirring: Since the reaction is biphasic (organic and aqueous layers), vigorous stirring is essential to maximize the interfacial area and promote the reaction between the acid and the organic-soluble acetal.

-

THF Co-solvent: THF is miscible with water and also a good solvent for the acetal, helping to facilitate the reaction between the two phases.

Chemical Reactivity and Synthetic Utility

The reactivity of 2-Cyclohexylacetaldehyde is dominated by its aldehyde functional group. This group is electrophilic at the carbonyl carbon and can undergo a wide range of transformations, making it a valuable synthetic intermediate.

-

Oxidation: Can be readily oxidized to cyclohexylacetic acid using common oxidizing agents like potassium permanganate or Jones reagent. This acid is a building block in the synthesis of various pharmaceuticals.

-

Reduction: The aldehyde is easily reduced to 2-cyclohexylethanol , the starting material for Method 1, using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of cyanohydrins, imines, and other derivatives.

-

Wittig Reaction: It can be converted to various alkenes via the Wittig reaction, extending the carbon chain.

Some reports suggest that 2-Cyclohexylacetaldehyde may possess anti-cancer properties by inhibiting fatty acid and DNA/RNA synthesis, and it has also been noted to inhibit alcohol dehydrogenase.[3] However, these claims require further rigorous investigation within the drug development community.

Analytical Techniques for Quality Control

Ensuring the purity and identity of 2-Cyclohexylacetaldehyde is critical for its application in both research and industry. A combination of chromatographic and spectroscopic techniques is typically employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing purity. GC separates the compound from any impurities (like residual starting material or over-oxidized product), while MS provides a fragmentation pattern that confirms its molecular weight and identity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The characteristic aldehyde proton signal (~9.5-9.7 ppm in ¹H NMR) and the carbonyl carbon signal (~200-205 ppm in ¹³C NMR) are key identifiers.

-

Infrared (IR) Spectroscopy: Provides functional group confirmation, with a strong, sharp absorbance peak for the carbonyl (C=O) stretch typically appearing around 1720-1740 cm⁻¹.

Safety, Handling, and Storage

2-Cyclohexylacetaldehyde is classified as a flammable liquid and an irritant.[2][5] Proper safety protocols are mandatory when handling this chemical.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7] Avoid contact with skin and eyes, and prevent inhalation of vapors.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7] For long-term stability, storage in a freezer under an inert atmosphere is recommended.[4]

-

Fire Safety: In case of fire, use dry powder or carbon dioxide extinguishers.[7]

Conclusion

2-Cyclohexylacetaldehyde is a compound of significant utility, bridging the gap between high-volume fragrance production and high-value, specialized chemical synthesis. A thorough understanding of its physicochemical properties, reliable synthesis protocols, and characteristic reactivity is essential for any researcher or drug development professional aiming to incorporate it into their work. With careful handling and appropriate analytical oversight, 2-Cyclohexylacetaldehyde serves as a robust and versatile chemical building block.

References

-

2-Cyclohexylacetaldehyde | C8H14O | CID 316627 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

2-Cyclohexylacetaldehyde (CAS 5664-21-1): Odor profile, Properties, & IFRA compliance. (n.d.). Perfumer's Apprentice. Retrieved January 5, 2026, from [Link]

-

cyclohexylacetaldehyde - 5664-21-1, C8H14O, density, melting point, boiling point, structural formula, synthesis. (n.d.). Mol-Instincts. Retrieved January 5, 2026, from [Link]

-

2-CYCLOHEXYLACETALDEHYDE CAS 5664-21-1 - Chemical Supplier Unilong. (n.d.). Unilong Industry Co., Ltd. Retrieved January 5, 2026, from [Link]

-

Synthesis of cyclohexylacetaldehyde - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 5, 2026, from [Link]

-

Cyclohexylacetaldehyde | CAS#:5664-21-1 | Chemsrc. (n.d.). Chemsrc.com. Retrieved January 5, 2026, from [Link]

-

Synthesis of Cyclohexylacetaldehyde - PrepChem.com. (n.d.). PrepChem.com. Retrieved January 5, 2026, from [Link]

Sources

- 1. 2-CYCLOHEXYLACETALDEHYDE | 5664-21-1 [chemicalbook.com]

- 2. scent.vn [scent.vn]

- 3. biosynth.com [biosynth.com]

- 4. 2-CYCLOHEXYLACETALDEHYDE CAS 5664-21-1 - Chemical Supplier Unilong [unilongindustry.com]

- 5. 2-Cyclohexylacetaldehyde | C8H14O | CID 316627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. Cyclohexylacetaldehyde | CAS#:5664-21-1 | Chemsrc [chemsrc.com]

- 8. 5664-21-1 Cas No. | Cyclohexylacetaldehyde | Apollo [store.apolloscientific.co.uk]

- 9. prepchem.com [prepchem.com]

- 10. prepchem.com [prepchem.com]

2-Cyclohexylacetaldehyde synthesis from butadiene and crotonaldehyde

An In-depth Technical Guide on the Synthesis of 2-Cyclohexylacetaldehyde from Butadiene and Crotonaldehyde

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic pathway to 2-cyclohexylacetaldehyde, a valuable compound in the fragrance and pharmaceutical industries, starting from the basic feedstocks of 1,3-butadiene and crotonaldehyde. The synthesis is dissected into its core stages: a [4+2] Diels-Alder cycloaddition to construct the foundational six-membered ring, a necessary one-carbon aldehyde homologation to achieve the correct side-chain structure, and a final catalytic hydrogenation step to produce the saturated target molecule. This document delves into the mechanistic underpinnings of each reaction, offers detailed experimental protocols, and discusses the critical parameters that govern reaction efficiency and selectivity, providing researchers and drug development professionals with a robust framework for synthesis and optimization.

Introduction: Significance and Synthetic Strategy

2-Cyclohexylacetaldehyde (C₈H₁₄O) is a key organic intermediate recognized for its utility as a precursor in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its characteristic fragrance also lends it to applications in the perfume industry.[2] The synthesis of such alicyclic aldehydes presents a compelling challenge in organic chemistry, requiring precise control over C-C bond formation and subsequent functional group transformations.

The strategy detailed herein leverages two fundamental and powerful reactions in the synthetic chemist's toolkit:

-

Diels-Alder Reaction: A [4+2] cycloaddition reaction that uses 1,3-butadiene as the four-π-electron component (diene) and an activated alkene as the two-π-electron component (dienophile) to create a cyclohexene ring with high regio- and stereocontrol.[3]

-

Catalytic Hydrogenation: A reduction method used to saturate carbon-carbon double bonds, in this case, to convert the cyclohexene intermediate into the final cyclohexane structure.[4]

A critical analysis of the starting materials reveals a structural challenge: a direct cycloaddition followed by simple reduction does not yield the target molecule. This guide therefore incorporates a necessary intermediate step—aldehyde homologation—to construct the required carbon skeleton, providing a complete and chemically sound pathway.

The Foundational Step: Diels-Alder Cycloaddition

The Diels-Alder reaction is a concerted, pericyclic reaction that forms two new carbon-carbon sigma bonds and a new pi bond in a single step, resulting in a six-membered ring.[5] Its driving force is the energetic favorability of converting two π-bonds into two more stable σ-bonds.[3]

Mechanistic Principles

The reaction proceeds through the overlap of the Highest Occupied Molecular Orbital (HOMO) of the diene (1,3-butadiene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (crotonaldehyde).[6] The reaction is facilitated by the presence of an electron-withdrawing group (EWG) on the dienophile, which lowers the energy of its LUMO, thereby enhancing the interaction with the diene's HOMO.[3][6] The aldehyde moiety (-CHO) in crotonaldehyde serves as an effective EWG, making it a suitable dienophile for this transformation. For the reaction to occur, the diene must be in the flexible s-cis conformation, which allows for the proper orbital overlap in the cyclic transition state.[7]

Product Analysis: A Structural Discrepancy

The reaction between 1,3-butadiene and crotonaldehyde (trans-2-butenal) yields 2-methyl-3-cyclohexene-1-carboxaldehyde as the primary product.

However, a simple hydrogenation of this adduct would saturate the ring to produce 2-methylcyclohexanecarboxaldehyde, not the target 2-cyclohexylacetaldehyde. The core structural difference is that the target molecule has a -CH₂CHO side chain, whereas the Diels-Alder adduct has a -CHO group directly attached to the ring and an additional methyl group. This necessitates a post-cycloaddition modification to homologate the aldehyde and address the methyl group.

For the direct synthesis of a 2-cyclohexylacetaldehyde precursor, the ideal dienophile would be acrolein (CH₂=CHCHO). The reaction of butadiene with acrolein would yield 3-cyclohexene-1-carboxaldehyde, which lacks the problematic methyl group and can be directly homologated. While this guide adheres to the specified starting materials, this distinction is crucial for synthetic planning.

Experimental Protocol: Diels-Alder Reaction

This protocol describes a representative procedure for the cycloaddition.

Objective: To synthesize 2-methyl-3-cyclohexene-1-carboxaldehyde.

Materials:

-

1,3-Butadiene (liquefied gas)

-

Crotonaldehyde (freshly distilled)

-

Toluene (anhydrous)

-

Hydroquinone (inhibitor)

-

High-pressure reaction vessel (autoclave)

Procedure:

-

To a high-pressure stainless-steel autoclave, add crotonaldehyde (e.g., 0.5 mol), a small amount of hydroquinone (inhibitor, ~100 mg), and anhydrous toluene (200 mL).

-

Seal the vessel and cool it in a dry ice/acetone bath to -78 °C.

-

Carefully condense 1,3-butadiene (e.g., 0.6 mol, a slight excess) into the reaction vessel.

-

Securely seal the autoclave and allow it to warm to room temperature behind a blast shield.

-

Heat the vessel to 150-180 °C and maintain this temperature for 6-12 hours. Monitor the pressure, which will increase significantly.

-

After the reaction period, cool the vessel to room temperature and then further chill it before carefully venting any unreacted butadiene.

-

Open the vessel and transfer the resulting solution.

-

Remove the toluene solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional vacuum distillation to yield 2-methyl-3-cyclohexene-1-carboxaldehyde.

Intermediate Modification: Aldehyde Homologation

To convert the ring-attached carboxaldehyde to the required acetaldehyde side chain, a one-carbon homologation is necessary. The Wittig reaction using an appropriate phosphorane provides a reliable method.

The Wittig-Based Homologation Pathway

This process involves two stages: formation of an enol ether, followed by acidic hydrolysis.

-

Wittig Reaction: The aldehyde (2-methyl-3-cyclohexene-1-carboxaldehyde) is reacted with methoxymethylenetriphenylphosphorane (Ph₃P=CHOCH₃). This reagent converts the carbonyl group into a methoxyvinyl group (-CH=CHOCH₃).

-

Hydrolysis: The resulting enol ether is unstable towards aqueous acid and is readily hydrolyzed to unveil the new, elongated aldehyde, yielding 2-(2-methyl-3-cyclohexenyl)acetaldehyde.

This intermediate, 2-(2-methyl-3-cyclohexenyl)acetaldehyde , now possesses the correct carbon skeleton (albeit with an extra methyl group) and is ready for the final saturation step.

Final Step: Catalytic Hydrogenation

The final step is the saturation of the carbon-carbon double bond within the cyclohexene ring to yield the target alkane structure.

Mechanistic Principles & Chemoselectivity

Catalytic hydrogenation is typically a heterogeneous reaction where hydrogen gas and the substrate are adsorbed onto the surface of a solid metal catalyst.[4] The reaction proceeds via the syn-addition of two hydrogen atoms across the double bond, meaning both hydrogens add to the same face of the π-system.[8][9]

A key challenge in this step is achieving chemoselectivity. The goal is to reduce the C=C bond while leaving the C=O bond of the aldehyde intact. Aggressive hydrogenation conditions (high pressure, high temperature, or highly active catalysts like Raney Nickel) can over-reduce the aldehyde to an alcohol (2-(2-methylcyclohexyl)ethanol). Catalysts like palladium on carbon (Pd/C) or rhodium-based systems often provide good selectivity for alkene hydrogenation under controlled conditions.[4][10]

Experimental Protocol: Hydrogenation

Objective: To synthesize 2-(2-methylcyclohexyl)acetaldehyde from 2-(2-methyl-3-cyclohexenyl)acetaldehyde.

Materials:

-

2-(2-methyl-3-cyclohexenyl)acetaldehyde

-

5% Palladium on Carbon (Pd/C) catalyst

-

Ethanol or Ethyl Acetate (solvent)

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or similar pressure-rated system

Procedure:

-

In a pressure-rated hydrogenation vessel, dissolve the starting aldehyde (e.g., 0.2 mol) in ethanol (250 mL).

-

Carefully add the 5% Pd/C catalyst (typically 1-5 mol% relative to the substrate) under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition.

-

Seal the hydrogenation apparatus.

-

Evacuate the vessel and backfill with hydrogen gas. Repeat this process 3-5 times to ensure an inert atmosphere is replaced by hydrogen.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Agitate the mixture vigorously at room temperature. The reaction is typically monitored by the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the excess hydrogen.

-

Purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst. Rinse the pad with the solvent.

-

Remove the solvent from the filtrate under reduced pressure.

-

The crude product, 2-(2-methylcyclohexyl)acetaldehyde, can be purified by vacuum distillation.

Data Summary and Visualization

The following table summarizes typical parameters for the key synthetic steps.

| Parameter | Step 1: Diels-Alder | Step 2: Homologation | Step 3: Hydrogenation |

| Reaction Type | [4+2] Cycloaddition | Wittig Reaction / Hydrolysis | Catalytic Reduction |

| Key Reagents | Butadiene, Crotonaldehyde | Ph₃P=CHOCH₃, H₃O⁺ | H₂, 5% Pd/C |

| Solvent | Toluene or Xylene | THF or Diethyl Ether | Ethanol or Ethyl Acetate |

| Temperature | 150-180 °C | 0 °C to Room Temp. | Room Temperature |

| Pressure | High (Autogenous) | Atmospheric | 50-100 psi |

| Typical Yield | 60-80% | 70-85% (two steps) | >95% |

Diagrams

Caption: Overall reaction pathway for the synthesis.

Caption: Experimental workflow for the key reaction stages.

Conclusion

The synthesis of cyclohexyl-based aldehydes from simple precursors like butadiene and crotonaldehyde is a multi-step process that highlights core principles of organic synthesis. While the initial Diels-Alder reaction provides an elegant entry into the required cyclic system, a nuanced understanding of the resulting structure is essential. The necessity of a subsequent homologation step to achieve the desired 2-cyclohexylacetaldehyde skeleton underscores the importance of strategic planning in multi-step synthesis. By carefully selecting catalysts and controlling reaction conditions, particularly during the final hydrogenation, the target molecule can be produced with high fidelity. Future work could focus on developing a more atom-economical process, perhaps through catalytic C-H activation or rearrangement pathways that avoid stoichiometric reagents in the homologation step.

References

- Djerboua, F., et al. (2005). Selective hydrogenation of α,β-unsaturated aldehydes and other C=O and C=C bonds containing compounds over silica-supported copper and bimetallic copper–silver catalysts.

-

Luneau, B., et al. (2020). Guidelines to Achieving High Selectivity for the Hydrogenation of α,β-Unsaturated Aldehydes with Bimetallic and Dilute Alloy Catalysts: A Review. ACS Catalysis, 10(20), 12113-12142. [Link]

-

Organic Chemistry Portal (n.d.). Diels-Alder Reaction. [Link]

-

Total Organic Chemistry (2021). Diels-Alder Reaction | Organic Chemistry Lessons. YouTube. [Link]

-

University of Calgary (n.d.). Ch 10: Diels-Alder reaction. Chemistry LibreTexts. [Link]

-

Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

-

LibreTexts Chemistry (2024). 14.4: The Diels-Alder Cycloaddition Reaction. [Link]

-

Utah Tech University (n.d.). Diels-Alder Reaction. Lab Manual. [Link]

-

PubChem (n.d.). 2-Cyclohexylacetaldehyde. National Center for Biotechnology Information. [Link]

-

Unilong Industry Co., Ltd. (n.d.). 2-CYCLOHEXYLACETALDEHYDE CAS 5664-21-1. [Link]

-

LibreTexts Chemistry (2019). 11.5: Catalytic Hydrogenation. [Link]

-

PrepChem (n.d.). Synthesis of Cyclohexylacetaldehyde. [Link]

-

Wikipedia (n.d.). Crotonaldehyde. [Link]

-

Khan Academy (n.d.). Hydrogenation. Alkene reactions video. [Link]

-

Leah4sci (2020). 112: Catalytic hydrogenation of alkene. YouTube. [Link]

-

Evans, C. J. O., & McQuillin, F. J. (1970). Homogeneous catalytic hydrogenation of unsaturated aldehydes to form saturated aldehydes. Journal of the Chemical Society C: Organic, 8, 861-864. [Link]

-

Zhang, H., et al. (2020). Chemoselective hydrogenation of α,β-unsaturated aldehydes over Rh nanoclusters confined in a metal–organic framework. Journal of Materials Chemistry A, 8(20), 10356-10363. [Link]

Sources

- 1. 2-Cyclohexylacetaldehyde | 5664-21-1 | FAA66421 [biosynth.com]

- 2. 2-CYCLOHEXYLACETALDEHYDE CAS 5664-21-1 - Chemical Supplier Unilong [unilongindustry.com]

- 3. Ch 10: Diels-Alder reaction [chem.ucalgary.ca]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Diels-Alder Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Khan Academy [khanacademy.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Homogeneous catalytic hydrogenation of unsaturated aldehydes to form saturated aldehydes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

2-Cyclohexylacetaldehyde reaction mechanisms

An In-Depth Technical Guide to the Reaction Mechanisms of 2-Cyclohexylacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyclohexylacetaldehyde (C₈H₁₄O) is a versatile aldehyde featuring a cyclohexyl ring adjacent to an acetaldehyde moiety.[1] Its structure, possessing an enolizable α-carbon and a reactive carbonyl group, dictates a rich and predictable reactivity profile. This guide provides a detailed exploration of the core reaction mechanisms of 2-cyclohexylacetaldehyde, moving beyond simple reaction schemes to elucidate the underlying principles of its chemical behavior. We will examine its synthesis, oxidation, reduction, and key carbon-carbon bond-forming reactions including Grignard additions, Wittig olefinations, and aldol condensations. Each section is grounded in established chemical principles, supported by detailed mechanistic diagrams and validated experimental protocols, offering researchers a comprehensive resource for leveraging this compound in organic synthesis.

Introduction: Structure and Significance

2-Cyclohexylacetaldehyde, also known as cyclohexylacetaldehyde, is a colorless to light yellow liquid with the chemical formula C₈H₁₄O and a molecular weight of 126.2 g/mol .[2][3] It is characterized by a saturated six-membered ring bonded to the α-carbon of an acetaldehyde group. This structure is fundamental to its reactivity: the carbonyl group is a prime target for nucleophilic attack, while the adjacent C-H bonds are acidic and susceptible to deprotonation, enabling enolate formation.

Industrially, it finds application in the fragrance industry for its refreshing green-floral odor, particularly in household products.[4] In the context of drug development and organic synthesis, it serves as a valuable intermediate for synthesizing more complex molecules like cyclohexylacetic acid and 2-cyclohexylethanol, which can be precursors for pharmaceuticals and agrochemicals.[2][5]

Table 1: Physicochemical Properties of 2-Cyclohexylacetaldehyde

| Property | Value | Source |

| CAS Number | 5664-21-1 | [3] |

| Molecular Formula | C₈H₁₄O | [2] |

| Molecular Weight | 126.20 g/mol | [3] |

| Boiling Point | 189.5 ± 9.0 °C at 760 mmHg | [3] |

| Density | 0.9 ± 0.1 g/cm³ | [3] |

| Flash Point | 61.9 ± 7.8 °C | [3] |

| Solubility | Practically insoluble in water; soluble in alcohol and oils. | [4] |

Synthesis of 2-Cyclohexylacetaldehyde

The preparation of 2-cyclohexylacetaldehyde can be achieved through several reliable synthetic routes. The choice of method often depends on the available starting materials and desired scale. A common and illustrative laboratory-scale method is the oxidation of the corresponding primary alcohol, 2-cyclohexylethanol.

Mechanism: Oxidation with Pyridinium Chlorochromate (PCC)

The oxidation of a primary alcohol to an aldehyde requires a mild oxidizing agent to prevent over-oxidation to a carboxylic acid. Pyridinium chlorochromate (PCC) is an effective reagent for this transformation. The mechanism proceeds via the formation of a chromate ester, followed by an E2-like elimination.[6][7] The key step involves the removal of the α-proton, which is only possible for primary and secondary alcohols, leading to the formation of the C=O π-bond.[6]

Caption: Mechanism of alcohol oxidation to an aldehyde using PCC.

Experimental Protocol: Synthesis via Oxidation of 2-Cyclohexylethanol

This protocol is adapted from a standard procedure for the oxidation of 2-cyclohexylethanol using PCC on a celite support in methylene chloride.[8]

Reagents & Equipment:

-

2-Cyclohexylethanol (0.3 moles)

-

Pyridinium chlorochromate (PCC) (0.46 moles)

-

Celite (100 g)

-

Methylene chloride (CH₂Cl₂) (1000 ml total)

-

Diethyl ether (1000 ml)

-

Silica gel

-

6N HCl, saturated NaHCO₃, saturated NaCl solution

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

-

A suspension of 100 g (0.46 moles) of PCC and 100 g of celite in 800 ml of methylene chloride is prepared in a flask and stirred vigorously.[8]

-

A solution of 38 g (0.3 moles) of 2-cyclohexylethanol in 200 ml of methylene chloride is added to the suspension all at once. The reaction is mildly exothermic and the mixture will turn dark.[8]

-

The reaction is stirred for 1 hour at room temperature.[8]

-

After 1 hour, 1000 ml of diethyl ether is added, and the mixture is filtered through a bed of silica gel (approx. 250 g) to remove the chromium salts. The filter pad is rinsed with additional ether.[8]

-

The combined organic filtrates are concentrated. The remaining solution is washed sequentially with 2x40 ml of 6N HCl, 1x50 ml of saturated NaHCO₃, and 1x50 ml of saturated NaCl solution.[8]

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated in vacuo.[8]

-

The resulting crude oil is purified by vacuum distillation (bp 74°-76° C at 23 mmHg) to yield pure 2-cyclohexylacetaldehyde.[8]

Core Reaction Mechanisms

The reactivity of 2-cyclohexylacetaldehyde is dominated by the chemistry of its aldehyde functional group. The following sections detail the mechanisms of its most important transformations.

Caption: Overview of the core reactions of 2-cyclohexylacetaldehyde.

Oxidation to 2-Cyclohexylacetic Acid

Aldehydes are readily oxidized to carboxylic acids using strong oxidizing agents like chromium trioxide (CrO₃) in an acidic solution (Jones reagent).[9] Unlike ketones, aldehydes possess a hydrogen atom on the carbonyl carbon that can be removed during oxidation.[10] The mechanism in aqueous acid involves the initial formation of a hydrate (a gem-diol), which is then oxidized in a manner similar to a secondary alcohol.[6][11]

Reduction to 2-Cyclohexylethanol

The reduction of an aldehyde to a primary alcohol is a fundamental transformation, typically accomplished with hydride-donating reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder, more selective reagent suitable for this purpose.[12]

Mechanism: The reaction is a two-step process.[12][13]

-

Nucleophilic Addition: The borohydride ion (BH₄⁻) acts as a source of hydride (H⁻). The hydride attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a C-H bond. This creates a tetrahedral alkoxide intermediate.[14]

-

Protonation: An acidic workup (or reaction with the protic solvent, such as methanol or water) protonates the negatively charged oxygen atom of the alkoxide intermediate to yield the final primary alcohol product, 2-cyclohexylethanol.[15]

Caption: Mechanism of aldehyde reduction using a hydride source.

Grignard Reaction to Form Secondary Alcohols

Grignard reagents (R-MgX) are powerful carbon-based nucleophiles used to form new carbon-carbon bonds.[16] The reaction of a Grignard reagent with an aldehyde, followed by an acidic workup, produces a secondary alcohol.[17][18]

Mechanism: The mechanism is analogous to hydride reduction. The carbon atom bound to magnesium is highly nucleophilic due to the polarity of the C-Mg bond.[16]

-

Nucleophilic Addition: The alkyl (or aryl) group of the Grignard reagent attacks the electrophilic carbonyl carbon of 2-cyclohexylacetaldehyde.[19] This forms a new C-C bond and a magnesium alkoxide intermediate.

-

Protonation: The intermediate is hydrolyzed during an acidic workup, protonating the alkoxide to yield the secondary alcohol product.[17]

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a highly versatile method for converting aldehydes and ketones into alkenes.[20] It involves the reaction of the carbonyl compound with a phosphorus ylide (a Wittig reagent), forming a C=C double bond at a specific, unambiguous location.[21]

Mechanism:

-

Ylide Formation: The Wittig reagent (e.g., Ph₃P=CHR) is typically prepared by treating a phosphonium salt with a strong base.[22]

-

Cycloaddition: The nucleophilic ylide attacks the carbonyl carbon, leading to a [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane.[20][23]

-

Cycloreversion: The oxaphosphetane intermediate is unstable and rapidly collapses. The driving force for this step is the formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide (Ph₃P=O).[23] This process breaks the C-P and C-O single bonds, forming the C=C π-bond of the alkene and the P=O π-bond of the byproduct.

Aldol Condensation

2-Cyclohexylacetaldehyde possesses acidic protons on its α-carbon, making it capable of forming an enolate and participating in aldol reactions.[24] In the presence of a base, it can react with another molecule of itself (a self-condensation) to form a β-hydroxy aldehyde. Upon heating, this intermediate readily dehydrates to form an α,β-unsaturated aldehyde.[25][26]

Mechanism (Base-Catalyzed):

-

Enolate Formation: A base (e.g., OH⁻) removes an acidic α-proton from one molecule of the aldehyde, creating a resonance-stabilized enolate ion. The enolate is a potent carbon nucleophile.[24]

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of a second, unreacted aldehyde molecule, forming a new C-C bond and a tetrahedral alkoxide intermediate.[26]

-

Protonation: The alkoxide is protonated by a water molecule (formed in step 1), regenerating the base catalyst and yielding the β-hydroxy aldehyde (the aldol addition product).[25]

-

Dehydration (Condensation): If heat is applied, the base removes another α-proton, forming an enolate. This is followed by the elimination of the β-hydroxyl group as a hydroxide ion (a poor leaving group, but elimination is possible under these conditions via an E1cB mechanism) to form a conjugated α,β-unsaturated aldehyde.[26]

Caption: Base-catalyzed mechanism for the aldol addition and condensation.

Conclusion

2-Cyclohexylacetaldehyde demonstrates a predictable yet powerful set of chemical reactivities centered on its aldehyde functionality. Its susceptibility to oxidation, reduction, and a variety of nucleophilic additions makes it a cornerstone building block in organic synthesis. Understanding the detailed mechanisms—from the hydride attack in reductions to the enolate-driven C-C bond formation in aldol condensations—is paramount for professionals aiming to control reaction outcomes and design novel synthetic pathways. The protocols and mechanistic insights provided in this guide serve as a foundational resource for the effective application of this versatile chemical intermediate.

References

-

Chegg. (2020, November 9). Solved Starting from vinylcylcohexane, show how to. Retrieved January 5, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of cyclohexylacetaldehyde. Retrieved January 5, 2026, from [Link]

-

Unilong. (n.d.). 2-CYCLOHEXYLACETALDEHYDE CAS 5664-21-1. Retrieved January 5, 2026, from [Link]

-

PrepChem. (n.d.). Synthesis of Cyclohexylacetaldehyde. Retrieved January 5, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved January 5, 2026, from [Link]

-

Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved January 5, 2026, from [Link]

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved January 5, 2026, from [Link]

-

NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved January 5, 2026, from [Link]

-

Organic Syntheses. (n.d.). Cyclohexylcarbinol. Retrieved January 5, 2026, from [Link]

-

Chemguide. (n.d.). Reduction of carbonyl compounds using sodium tetrahydridoborate. Retrieved January 5, 2026, from [Link]

-

Miller, D. (2020, June 9). Reduction Reactions with NaBH4 and LAH [Video]. YouTube. Retrieved January 5, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved January 5, 2026, from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved January 5, 2026, from [Link]

-

Chemguide. (n.d.). Reaction of aldehydes and ketones with grignard reagents. Retrieved January 5, 2026, from [Link]

-

Master Organic Chemistry. (n.d.). Addition of NaBH4 to aldehydes to give primary alcohols. Retrieved January 5, 2026, from [Link]

-

Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions. Retrieved January 5, 2026, from [Link]

-

Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved January 5, 2026, from [Link]

-

Wikipedia. (n.d.). Aldol condensation. Retrieved January 5, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Cyclohexylacetaldehyde. PubChem Compound Database. Retrieved January 5, 2026, from [Link]

-

Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions (Base-Catalyzed). Retrieved January 5, 2026, from [Link]

-

Magritek. (n.d.). The Aldol Condensation. Retrieved January 5, 2026, from [Link]

-

SATHEE. (n.d.). Aldol Condensation. Retrieved January 5, 2026, from [Link]

-

Chemsrc. (n.d.). Cyclohexylacetaldehyde. Retrieved January 5, 2026, from [Link]

-

UCLA Department of Chemistry & Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Aldol Condensation. Retrieved January 5, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 15). 19.4: Oxidation of Aldehydes and Ketones. Retrieved January 5, 2026, from [Link]

-

Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved January 5, 2026, from [Link]

-

OpenStax. (2023, September 20). 19.3 Oxidation of Aldehydes and Ketones. Retrieved January 5, 2026, from [Link]

-

Master Organic Chemistry. (2015, May 21). Demystifying The Mechanisms of Alcohol Oxidations. Retrieved January 5, 2026, from [Link]

-

Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states. Retrieved January 5, 2026, from [Link]

Sources

- 1. 2-Cyclohexylacetaldehyde | C8H14O | CID 316627 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. Cyclohexylacetaldehyde | CAS#:5664-21-1 | Chemsrc [chemsrc.com]

- 4. 2-CYCLOHEXYLACETALDEHYDE | 5664-21-1 [chemicalbook.com]

- 5. 2-CYCLOHEXYLACETALDEHYDE CAS 5664-21-1 - Chemical Supplier Unilong [unilongindustry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Khan Academy [khanacademy.org]

- 8. prepchem.com [prepchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. leah4sci.com [leah4sci.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. Grignard Reaction [organic-chemistry.org]

- 20. Wittig reaction - Wikipedia [en.wikipedia.org]

- 21. alfa-chemistry.com [alfa-chemistry.com]

- 22. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 23. Wittig Reaction [organic-chemistry.org]

- 24. Aldol condensation - Wikipedia [en.wikipedia.org]

- 25. masterorganicchemistry.com [masterorganicchemistry.com]

- 26. magritek.com [magritek.com]

An In-depth Technical Guide to the Aldol Condensation of 2-Cyclohexylacetaldehyde

This guide provides a comprehensive technical overview of the aldol condensation of 2-cyclohexylacetaldehyde, tailored for researchers, scientists, and professionals in drug development. We will explore the underlying mechanistic principles, provide a detailed experimental protocol, discuss methods for product characterization, and address potential challenges and optimization strategies.

Introduction: Significance and Context

The aldol condensation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules.[1] This reaction involves the coupling of two carbonyl compounds to form a β-hydroxy aldehyde or ketone (an aldol addition product), which can then dehydrate to yield an α,β-unsaturated carbonyl compound.[1][2][3][4][5] The resulting α,β-unsaturated aldehydes are valuable synthetic intermediates, participating in a variety of further transformations, including Michael additions and Diels-Alder reactions, making them crucial building blocks in the synthesis of natural products and pharmaceuticals.[1]

2-Cyclohexylacetaldehyde is a sterically hindered aliphatic aldehyde. Its self-condensation provides an excellent case study for understanding the interplay of steric and electronic effects in the aldol reaction. The products, 3-hydroxy-2,4-dicyclohexylbutanal and its dehydrated analogue, 2,4-dicyclohexylbut-2-enal, are complex molecules whose synthesis requires careful control of reaction conditions.

Mechanistic Principles: A Tale of Two Catalysts

The aldol condensation can be effectively catalyzed by either a base or an acid, each proceeding through a distinct mechanistic pathway.[1][4][6] The choice of catalyst is a critical experimental parameter that influences reaction rate, equilibrium position, and the potential for side reactions.

Base-Catalyzed Aldol Condensation

The more common approach is base catalysis, typically employing hydroxide or alkoxide ions.[3][5][7] The mechanism is a multi-step process initiated by the formation of a nucleophilic enolate.

Mechanism Steps:

-

Enolate Formation: A base, such as sodium hydroxide (NaOH), abstracts an acidic α-hydrogen from a molecule of 2-cyclohexylacetaldehyde.[1][5][8] This deprotonation forms a resonance-stabilized enolate ion, the key nucleophile in this reaction.[8][9] The equilibrium for this step typically lies to the left, as the pKa of the α-hydrogen is higher than that of water.[10]

-

Nucleophilic Attack: The generated enolate attacks the electrophilic carbonyl carbon of a second, unreacted molecule of 2-cyclohexylacetaldehyde.[1][3][5][8] This step forms a new carbon-carbon bond and results in a tetrahedral alkoxide intermediate.[3]

-

Protonation: The alkoxide intermediate is rapidly protonated by a solvent molecule (e.g., water or ethanol), yielding the β-hydroxy aldehyde, 3-hydroxy-2,4-dicyclohexylbutanal, and regenerating the base catalyst.[2][5][8] This product is the "aldol addition" product.

-

Dehydration (Condensation): Under heating or with a sufficiently strong base, a subsequent dehydration can occur.[10] The base removes an α-hydrogen to form another enolate. This is followed by the elimination of a hydroxide ion in an E1cB (Elimination Unimolecular conjugate Base) mechanism to form the final α,β-unsaturated aldehyde, 2,4-dicyclohexylbut-2-enal.[1][8][11] The formation of the conjugated system provides a thermodynamic driving force for this step.[12]

Caption: Base-catalyzed aldol condensation mechanism.

Acid-Catalyzed Aldol Condensation

Acid catalysis proceeds through an enol intermediate rather than an enolate.[10]

Mechanism Steps:

-

Carbonyl Protonation: The carbonyl oxygen of the aldehyde is protonated by an acid catalyst (e.g., H₃O⁺), which enhances the electrophilicity of the carbonyl carbon.[1][4][13]

-

Enol Formation: A base (like water) removes an α-hydrogen, leading to the formation of a neutral enol intermediate.[1][13]

-

Nucleophilic Attack: The enol, acting as the nucleophile, attacks the protonated carbonyl of a second aldehyde molecule.[13]

-

Deprotonation: A final deprotonation step yields the neutral aldol addition product.[1]

-

Dehydration: Under acidic conditions and often with heat, the β-hydroxyl group is protonated, forming a good leaving group (water).[13] Subsequent elimination of water leads to the α,β-unsaturated product.[12][13]

Experimental Protocol: Base-Catalyzed Self-Condensation

This section provides a robust, field-proven protocol for the self-condensation of 2-cyclohexylacetaldehyde. The methodology is designed to be self-validating through careful monitoring and characterization.

Reagents and Equipment

| Reagent/Equipment | Purpose | Notes |

| 2-Cyclohexylacetaldehyde | Starting Material | Ensure purity via distillation if necessary. |

| Sodium Hydroxide (NaOH) | Base Catalyst | Use pellets or a freshly prepared solution. |

| Ethanol (95%) | Solvent | Facilitates miscibility of reactants. |

| Diethyl Ether | Extraction Solvent | Anhydrous grade recommended. |

| Saturated NaCl Solution (Brine) | Aqueous Wash | Helps break emulsions. |

| Anhydrous Magnesium Sulfate | Drying Agent | Removes residual water from organic phase. |

| Round-bottom flask | Reaction Vessel | |

| Magnetic Stirrer & Stir Bar | Agitation | Ensures homogeneous reaction mixture. |

| Condenser | Reflux/Evaporation Control | |

| Separatory Funnel | Liquid-Liquid Extraction | |

| Rotary Evaporator | Solvent Removal | |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Silica gel plates. |

Step-by-Step Methodology

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 2-cyclohexylacetaldehyde in 25 mL of 95% ethanol.

-

Catalyst Addition: While stirring at room temperature, slowly add 5 mL of a 2 M aqueous sodium hydroxide solution.[14] Causality Note: Slow addition prevents a rapid, exothermic reaction and minimizes potential side reactions like the Cannizzaro reaction, which can occur in the presence of highly concentrated base with aldehydes lacking α-hydrogens.[1]

-

Reaction Monitoring: Stir the mixture at room temperature for 2 hours. Monitor the progress of the reaction using TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The starting material should show a gradual conversion to a new, less polar spot (the condensation product) and potentially a more polar spot (the addition product). If the reaction is sluggish, the mixture can be gently heated to reflux (approx. 80°C) for an additional 30-60 minutes to promote dehydration.[10][14]

-

Workup - Quenching and Extraction:

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 50 mL of cold water.

-

Extract the aqueous mixture with diethyl ether (3 x 30 mL).

-

Combine the organic layers. Trustworthiness Note: The extraction step is crucial for separating the organic product from the aqueous base and other water-soluble components.

-

-

Workup - Washing and Drying:

-

Wash the combined organic layers with 30 mL of water, followed by 30 mL of saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

-

Purification:

-

Concentrate the filtrate using a rotary evaporator to remove the diethyl ether.

-

The crude product, a yellowish oil, can be purified by vacuum distillation or column chromatography on silica gel to isolate the desired 2,4-dicyclohexylbut-2-enal.

-

Caption: Experimental workflow for aldol condensation.

Characterization of Products

Confirmation of the product structure is essential. The primary techniques are Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

| Technique | Aldol Adduct (3-hydroxy-2,4-dicyclohexylbutanal) | Aldol Condensation Product (2,4-dicyclohexylbut-2-enal) |

| IR Spectroscopy | Strong, broad O-H stretch (~3400 cm⁻¹). Strong C=O stretch (~1725 cm⁻¹).[15] | Absence of O-H stretch. Strong, conjugated C=O stretch (~1705 cm⁻¹).[15][16] C=C stretch (~1640 cm⁻¹). |

| ¹H NMR Spectroscopy | Aldehyde proton (CHO) at ~9.5-9.7 ppm.[15] Protons α to C=O at ~2.2-2.5 ppm.[17] Broad signal for OH proton. | Aldehyde proton (CHO) shifted downfield to ~9.8-10.0 ppm.[15][16][17] Vinylic proton (C=CH) at ~6.5-7.0 ppm. |

| ¹³C NMR Spectroscopy | Carbonyl carbon at ~200-205 ppm. | Carbonyl carbon shifted slightly upfield to ~190-200 ppm due to conjugation.[15][16] |

Note: Exact chemical shifts (ppm) and frequencies (cm⁻¹) will vary based on solvent and specific molecular environment.

Process Optimization and Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete reaction; retro-aldol reaction favored. | Increase reaction time or apply gentle heat to drive the reaction to the dehydrated product, which is more stable.[10] Use a Soxhlet extractor for ketones to shift equilibrium.[11] |

| Multiple Products | Self-condensation competing with a desired crossed-aldol reaction.[7] | In a crossed-aldol scenario, use a non-enolizable aldehyde (like benzaldehyde) or pre-form the enolate of one partner using a strong base like LDA.[2][11] |

| Polymerization | Strong base or high temperatures causing uncontrolled side reactions. | Use a milder base or lower the reaction temperature. Ensure slow addition of the catalyst. |

| No Reaction | Catalyst is inactive; steric hindrance is too great for the conditions. | Use a fresh, more concentrated catalyst. Consider using acid catalysis as an alternative pathway. For highly hindered substrates, stronger bases (e.g., LDA) may be required. |

Conclusion

The aldol condensation of 2-cyclohexylacetaldehyde is a powerful illustration of a fundamental C-C bond-forming reaction. By understanding the mechanistic underpinnings of both acid and base catalysis, researchers can effectively control the reaction outcome. The provided protocol offers a reliable starting point for the synthesis of 2,4-dicyclohexylbut-2-enal. Careful execution of the experimental workflow, diligent monitoring, and thorough characterization are paramount to achieving high yield and purity, enabling the successful application of this versatile reaction in complex synthesis endeavors.

References

-

Aldol condensation. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

-

SATHEE CUET, IIT Kanpur. (n.d.). Chemistry Aldol Condensation. Retrieved January 5, 2026, from [Link]

-

Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions. Master Organic Chemistry. Retrieved January 5, 2026, from [Link]

-

Chemistry LibreTexts. (2021, August 16). 4: The Aldol Condensation – Preparation of Chalcones (Experiment). Retrieved January 5, 2026, from [Link]

-

University of California, Irvine. (n.d.). Experiment 19 — Aldol Condensation. Retrieved January 5, 2026, from [Link]

-

The Organic Chemistry Tutor. (2020, April 26). acid catalyzed aldol condensation mechanism. YouTube. Retrieved January 5, 2026, from [Link]

-

The Organic Chemistry Tutor. (2020, April 26). base catalyzed aldol. YouTube. Retrieved January 5, 2026, from [Link]

-

Scribd. (n.d.). Aldol Condensation Lab Report. Retrieved January 5, 2026, from [Link]

-

Chem 353: Aldol condensation. (n.d.). University of Calgary. Retrieved January 5, 2026, from [Link]

-

BYJU'S. (n.d.). General Aldol Condensation Reaction. Retrieved January 5, 2026, from [Link]

-

Chemistry 211 Experiment 5. (2012, November 14). Retrieved January 5, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Examples - Example 8. Retrieved January 5, 2026, from [Link]

-

ADICHEMISTRY. (n.d.). ALDOL REACTION | ADDITION | CONDENSATION | MECHANISM. Retrieved January 5, 2026, from [Link]

-

SATHEE. (n.d.). Aldol Condensation. Retrieved January 5, 2026, from [Link]

-

BYJU'S. (n.d.). Acid Catalysed Aldol Condensation. Retrieved January 5, 2026, from [Link]

-

MDPI. (n.d.). 17O NMR Spectra of α,β-Unsaturated Carbonyl Compounds RCH=CHCOX. Retrieved January 5, 2026, from [Link]

-

Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Retrieved January 5, 2026, from [Link]

-

OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Retrieved January 5, 2026, from [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved January 5, 2026, from [Link]

-

Leah4sci. (2021, January 2). Acid/Base catalyzed aldol addition and aldol condensation reaction-Organic chemistry. YouTube. Retrieved January 5, 2026, from [Link]

-

Chemistry LibreTexts. (2019, June 5). 13.1.4 Aldol Condensation. Retrieved January 5, 2026, from [Link]

-

Oregon State University. (2020, February 7). CH 336: Aldehyde Spectroscopy. Retrieved January 5, 2026, from [Link]

Sources

- 1. Aldol condensation - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. SATHEE: Aldol Condensation [sathee.iitk.ac.in]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. SATHEE CUET: Chemistry Aldol Condensation [cuet.iitk.ac.in]

- 8. youtube.com [youtube.com]

- 9. scribd.com [scribd.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. adichemistry.com [adichemistry.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. amherst.edu [amherst.edu]

- 15. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 17. CH 336: Aldehyde Spectroscopy [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Oxidation of 2-Cyclohexylacetaldehyde to Cyclohexylacetic Acid

Abstract